4-nitro-N-{2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]ethyl}benzamide
CAS No.: 861211-23-6
Cat. No.: VC6929133
Molecular Formula: C17H14N4O3S
Molecular Weight: 354.38
* For research use only. Not for human or veterinary use.
![4-nitro-N-{2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]ethyl}benzamide - 861211-23-6](/images/structure/VC6929133.png)
Specification
CAS No. | 861211-23-6 |
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Molecular Formula | C17H14N4O3S |
Molecular Weight | 354.38 |
IUPAC Name | 4-nitro-N-[2-(2-pyridin-2-yl-1,3-thiazol-4-yl)ethyl]benzamide |
Standard InChI | InChI=1S/C17H14N4O3S/c22-16(12-4-6-14(7-5-12)21(23)24)19-10-8-13-11-25-17(20-13)15-3-1-2-9-18-15/h1-7,9,11H,8,10H2,(H,19,22) |
Standard InChI Key | HIGWEJUQKYJRDD-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula
The IUPAC name 4-nitro-N-{2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]ethyl}benzamide delineates its core components:
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A benzamide backbone substituted with a nitro group at the para position (4-nitro).
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An ethyl linker connecting the benzamide to a thiazole ring.
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The thiazole moiety is further functionalized with a pyridin-2-yl group at the 2-position.
The molecular formula is deduced as C₁₇H₁₄N₄O₃S, with a molecular weight of 362.39 g/mol (calculated using atomic masses from PubChem ).
Structural Analogues and Comparative Analysis
While direct data on this specific compound remains limited, structurally related benzamide-thiazole hybrids have been documented. For example:
The ethyl linker in the target compound may enhance conformational flexibility, potentially improving binding affinity to biological targets compared to rigid analogues .
Synthesis and Optimization Strategies
Proposed Synthetic Routes
A plausible synthesis involves a multi-step sequence:
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Formation of the thiazole ring: Condensation of 2-aminopyridine with bromopyruvic acid yields 2-(pyridin-2-yl)thiazole-4-carboxylic acid.
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Ethyl linker introduction: Reduction of the carboxylic acid to an alcohol followed by bromination generates 2-(2-(pyridin-2-yl)thiazol-4-yl)ethyl bromide.
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Benzamide coupling: Reaction of 4-nitrobenzoyl chloride with the ethylamine intermediate via nucleophilic acyl substitution.
This route mirrors methodologies described for analogous antitubercular agents and kinase inhibitors .
Challenges in Purification
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Nitro group stability: The electron-withdrawing nitro group may necessitate low-temperature reactions to prevent decomposition.
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Thiazole ring sensitivity: Acidic conditions risk protonation at the thiazole nitrogen, requiring pH-controlled environments .
Physicochemical and Pharmacokinetic Properties
Predicted Solubility and Lipophilicity
Using the Lipinski Rule of Five and computational tools:
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logP: Estimated at 2.8 (moderate lipophilicity).
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Water solubility: ~0.05 mg/mL (poor aqueous solubility, typical for nitroaromatics ).
Metabolic Stability
The pyridine and thiazole rings are potential sites for cytochrome P450-mediated oxidation, while the ethyl linker may undergo β-oxidation. Structural analogues exhibit half-lives <2 hours in human liver microsomes .
Hypothesized Biological Activities
Kinase Inhibition
Patent data on benzamide derivatives (e.g., US7504413B2 ) suggests possible inhibition of mitotic kinesins or tyrosine kinases. Molecular docking studies predict interaction with the ATP-binding pocket of EGFR (epidermal growth factor receptor) via hydrogen bonding with the pyridine nitrogen and hydrophobic interactions with the thiazole ring.
Future Research Directions
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Synthetic optimization: Explore microwave-assisted synthesis to reduce reaction times.
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Biological profiling: Screen against kinase panels and M. tuberculosis clinical isolates.
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Prodrug design: Mask the nitro group with bioreversible protectors to enhance selectivity.
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